2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1357387-31-5
VCID: VC2661685
InChI: InChI=1S/C14H19BF3NO4/c1-12(2)13(3,4)23-15(22-12)9-8(14(16,17)18)7-19-11(21-6)10(9)20-5/h7H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC
Molecular Formula: C14H19BF3NO4
Molecular Weight: 333.11 g/mol

2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

CAS No.: 1357387-31-5

Cat. No.: VC2661685

Molecular Formula: C14H19BF3NO4

Molecular Weight: 333.11 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine - 1357387-31-5

Specification

CAS No. 1357387-31-5
Molecular Formula C14H19BF3NO4
Molecular Weight 333.11 g/mol
IUPAC Name 2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C14H19BF3NO4/c1-12(2)13(3,4)23-15(22-12)9-8(14(16,17)18)7-19-11(21-6)10(9)20-5/h7H,1-6H3
Standard InChI Key HMUKCBZNHGKNND-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2C(F)(F)F)OC)OC

Introduction

Chemical Identity and Properties

2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative containing multiple functional groups including methoxy substituents, a trifluoromethyl group, and a boronic acid pinacol ester. The compound's key identifiers and physical properties are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical FormulaC₁₄H₁₉BF₃NO₄
Molecular Weight333.11 g/mol
CAS Number1357387-31-5
MDL NumberMFCD18374096
Physical AppearanceSolid
Hazard ClassificationIrritant
GHS PictogramWarning

The compound features a pyridine core with a distinctive substitution pattern: methoxy groups at positions 2 and 3, a boronic acid pinacol ester at position 4, and a trifluoromethyl group at position 5. The boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group is a protected form of a boronic acid, which enhances the stability of the compound while maintaining reactivity for subsequent transformations .

Structural Features and Chemical Behavior

The molecular structure of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine contains several key functional groups that contribute to its chemical behavior:

Pyridine Core

The pyridine heterocycle serves as the scaffold for the various functional groups. Its nitrogen atom contributes to the compound's basic properties, though the electron-withdrawing effect of the trifluoromethyl group may reduce the basicity compared to unsubstituted pyridine.

Methoxy Groups

The 2,3-dimethoxy substitution pattern creates an electron-rich region on the pyridine ring. Methoxy groups generally donate electron density through resonance, influencing the reactivity of the aromatic system. The presence of these groups at adjacent positions creates a distinctive electronic environment that may influence coordination properties with metals and interactions with biological targets.

Boronic Acid Pinacol Ester

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) at position 4 is particularly significant as it enables the compound to participate in various cross-coupling reactions. This functional group is more stable than free boronic acids while maintaining similar reactivity in coupling reactions, making it valuable for synthetic applications .

Trifluoromethyl Group

The trifluoromethyl substituent at position 5 introduces several important properties:

  • Strong electron-withdrawing effect

  • Enhanced lipophilicity

  • Metabolic stability

  • Unique binding properties in biological systems

The combination of these functional groups creates a molecule with distinctive electronic properties and reactivity patterns that make it useful as a synthetic intermediate.

ParameterTypical Conditions
Palladium SourcePd(OAc)₂, Pd(dba)₃, or PdCl₂(dppf)
LigandTricyclohexylphosphine, triphenylphosphine, or Xantphos
Boron SourceBis(pinacolato)diboron
BasePotassium acetate (KOAc)
Solvent1,4-Dioxane, THF, or CPME
Temperature80-110°C
Reaction Time2-36 hours
AtmosphereInert (nitrogen or argon)

Another potential synthetic method involves lithiation-borylation sequences, as demonstrated with similar pyridine derivatives. In this approach, the halogenated precursor is treated with an organolithium reagent (typically n-butyllithium) at low temperature, followed by quenching with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Purification Methods

Purification of the final compound typically involves:

  • Extraction with dichloromethane or ethyl acetate

  • Washing with aqueous solutions (sodium bicarbonate, brine)

  • Drying over anhydrous magnesium sulfate

  • Column chromatography on silica gel using appropriate solvent systems

  • Possible recrystallization from hexane or other suitable solvents

Applications in Synthetic Chemistry

Cross-Coupling Reactions

The primary application of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is as a building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings. The boronic acid pinacol ester functionality allows for controlled carbon-carbon bond formation under relatively mild conditions. The compound can be coupled with various halogenated partners to create complex molecular architectures .

Medicinal Chemistry Applications

Functionalized pyridine derivatives with trifluoromethyl groups are of significant interest in medicinal chemistry. The combination of the following features makes this compound potentially valuable for drug discovery efforts:

  • The pyridine core is a privileged scaffold in medicinal chemistry

  • Trifluoromethyl groups enhance metabolic stability and membrane permeability

  • Boronic acid pinacol ester allows for late-stage diversification

  • Methoxy groups provide potential hydrogen bond acceptor sites

Similar compounds have been utilized in the development of antimalarial agents, as exemplified by research on antimalarial 4(1H)-quinolone-3-diarylether compounds that incorporate borylated aromatic systems with trifluoromethyl substituents .

Physical Data and Characterization

Spectroscopic Properties

While specific spectroscopic data for 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is limited in the available search results, predicted properties can be extrapolated from similar compounds:

  • NMR Spectroscopy: Expected to show characteristic signals for:

    • Methoxy protons (two singlets around 3.9-4.1 ppm)

    • Pinacol methyl groups (singlet around 1.3-1.4 ppm)

    • Aromatic proton at position 6 (singlet around 8.0-8.5 ppm)

    • 19F NMR would show a signal for the trifluoromethyl group

    • 11B NMR would confirm the presence of the boronic ester

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 333, with characteristic fragmentation patterns.

Physical Properties

Based on similar compounds in the search results, the following physical properties can be anticipated:

Table 3: Predicted Physical Properties

PropertyPredicted Value
Melting Point150-170°C (estimate)
Boiling Point>300°C (estimate)
SolubilitySoluble in organic solvents (DCM, THF, DMSO), insoluble in water
AppearanceWhite to off-white solid
StabilityStable under standard conditions; sensitive to strong oxidizing agents
CategoryInformation
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, serious eye irritation, respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fumes; IF IN EYES: Rinse cautiously with water)
Personal ProtectionChemical safety goggles, compatible chemical-resistant gloves, lab coat
Storage Recommendations2-8°C, protect from light and moisture
IncompatibilitiesStrong oxidizers, strong acids

Proper handling should include working in well-ventilated areas, avoiding dust formation, and preventing contact with eyes, skin, and clothing.

Related Compounds

Several structurally related compounds provide context for understanding the properties and applications of 2,3-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine:

Similar Borylated Pyridines

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8): Lacks the methoxy groups but otherwise shares key structural features. Boiling point reported as 357.9°C at 760 mmHg .

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 181219-01-2): A simpler borylated pyridine without the methoxy and trifluoromethyl substituents. Melting point 153-155°C, purity typically 96-97% .

  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: 1383625-22-6): Features the trifluoromethyl group at position 2 rather than position 5, with no methoxy groups .

Compounds with Similar Applications

Several compounds in the search results feature comparable functional group arrangements and are used in similar synthetic applications:

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 947249-01-6): Contains an amino group at position 2, offering different reactivity while maintaining the boronic ester and trifluoromethyl functionalities .

  • 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1333222-12-0): Features a difluoromethoxy group rather than methoxy groups, demonstrating the diversity of fluorinated alkoxy substituents that can be incorporated .

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine (CAS: 2417014-06-1): A pyrimidine analog sharing the boronic ester and trifluoromethyl functional groups .

The structural diversity of these related compounds highlights the versatility of borylated heterocycles as synthetic building blocks and their importance in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator